N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the triazole ring. One common approach is to first synthesize the thiophene derivative through a Friedel-Crafts acylation reaction, followed by the introduction of the hydroxy group via hydroboration-oxidation. The triazole ring can be formed through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and certain types of cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-ethyl-1H-1,2,3-triazole-4-carboxamide
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific structural features, such as the presence of the hydroxy group and the methyl group on the triazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXHFAFMCPUQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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